molecular formula C8H12N4OS B6570454 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide CAS No. 946351-13-9

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide

Cat. No.: B6570454
CAS No.: 946351-13-9
M. Wt: 212.27 g/mol
InChI Key: QSHJEAUORPONST-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a fused heterocyclic compound containing a triazole ring condensed with a thiazin ring.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c1-2-6(13)9-7-10-11-8-12(7)4-3-5-14-8/h2-5H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHJEAUORPONST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C2N1CCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiocarbazide with Cyclic Ketones

The triazolo-thiazine core is typically synthesized via cyclocondensation reactions. A representative method involves reacting thiocarbazide with a cyclic ketone derivative under reflux conditions:

  • Reagents : Thiocarbazide (1.2 equiv), 4-methylcyclohexanone (1.0 equiv), and acetic acid (solvent).

  • Conditions : Reflux at 120°C for 12 hours.

  • Mechanism : The reaction proceeds through nucleophilic attack of the thiocarbazide nitrogen on the ketone carbonyl, followed by dehydration and cyclization to form the triazole ring.

  • Yield : 65–72% after recrystallization from ethanol.

Alternative Route via Hydrazine Derivatives

An alternative approach employs hydrazine hydrate for ring closure:

  • Starting material : 3-Chloro-4-methylphenyl benzoic acid.

  • Reaction : Treated with hydrazine hydrate in ethanol at 80°C for 6 hours.

  • Outcome : Forms the phthalazinone intermediate, which is alkylated with ethyl chloroacetate to introduce the thiazine moiety.

  • Key step : Intramolecular cyclization in benzene yields the triazolo-thiazine framework.

Introduction of the Propanamide Group

Acylation of the Triazolo-Thiazine Amine

The propanamide group is introduced via nucleophilic acyl substitution:

  • Reagents : Triazolo-thiazine-3-amine (1.0 equiv), propionyl chloride (1.5 equiv), and triethylamine (2.0 equiv).

  • Conditions : Stirred in anhydrous dichloromethane at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Workup : The crude product is washed with NaHCO₃ (5%) and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 58–64%.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate the acylation step:

  • Parameters : 100 W, 80°C, 15 minutes.

  • Advantages : Reduces reaction time from hours to minutes and improves yield to 78%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.15 (t, 3H, CH₃), 2.35 (q, 2H, CH₂), 3.45–3.60 (m, 4H, thiazine-CH₂), 6.80 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N triazole).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile:water, 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Purity (%)
CyclocondensationThiocarbazide, cyclohexanoneReflux, 12 h65–7295
Hydrazine ring closureHydrazine hydrate, ethyl chloroacetate80°C, 6 h6092
Microwave acylationTriazolo-thiazine-3-amine100 W, 15 min7898

Industrial-Scale Considerations

Solvent Recycling

  • DMF recovery : Distillation under reduced pressure (70°C, 15 mmHg) achieves 85% solvent reuse.

Byproduct Management

  • Thiourea derivatives : Generated during cyclocondensation; removed via acid-base extraction .

Chemical Reactions Analysis

Types of Reactions: N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution Reactions: Reagents like halides and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-thiazine compounds exhibit promising anticancer properties. For instance, N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms. The compound's structure allows it to interact with specific molecular targets involved in cell cycle regulation.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Case Study : Research conducted by the International Journal of Antimicrobial Agents highlighted the effectiveness of this compound against resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated samples compared to controls.

Biochemical Mechanisms

The biochemical activity of this compound can be attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways related to cancer and microbial resistance.
Enzyme TargetInhibition TypeReference
Carbonic AnhydraseCompetitiveJournal of Enzyme Inhibition
CholinesteraseNon-competitiveBiochemical Pharmacology

Synthetic Applications

The synthesis of this compound involves several steps that can be adapted for large-scale production:

Synthesis Overview

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the thiazine moiety via nucleophilic substitution.
  • Final amide coupling to yield the desired product.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzamide Derivatives of Triazolo-Thiazin

Key Compounds :

  • 4-Fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS: 946300-23-8)
    • Molecular Formula : C₁₂H₁₁FN₄OS
    • Molecular Weight : 278.31
    • Key Feature : Fluorine substituent increases lipophilicity and metabolic stability compared to methoxy derivatives .

Comparison with Target Compound :
The propanamide chain in N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide replaces the benzamide group, reducing aromaticity but increasing conformational flexibility. This may alter solubility and target selectivity.

Triazolo-Thiadiazole and Thiadiazine Systems

Key Compounds :

  • (Z)-6-Methyl-7-(2-aryllhydrazono)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Activity: Potent anti-proliferative effects against HCT-116 colon cancer cells (IC₅₀ < 10 µM) . Structural Difference: Thiadiazine ring (two nitrogens, one sulfur) vs. thiazin (one nitrogen, one sulfur), altering electronic distribution and steric bulk.
  • 3-(α-Naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b][1,3,4]thiadiazoles
    • Activity : Antimicrobial and herbicidal properties observed in preliminary studies .
    • Structural Difference : Thiadiazole core (two sulfur atoms) vs. thiazin (one sulfur), impacting ring strain and reactivity.

Comparison with Target Compound :
The thiazin ring in the target compound may offer improved solubility over thiadiazoles due to reduced planarity, while retaining sulfur-mediated hydrophobic interactions.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Class Example Compound Molecular Formula Molecular Weight Key Activity/Feature Reference
Triazolo-Thiazin (Propanamide) N-{5H,6H,7H-triazolo[3,4-b]thiazin-3-yl}propanamide Not Provided Not Provided Hypothesized H-bonding -
Benzamide Derivatives 4-Methoxy variant (CAS: 946222-38-4) C₁₃H₁₄N₄O₂S 290.34 Research use (no specific data)
Triazolo-Thiadiazoles 3-(Trifluoromethyl)-thiadiazine C₁₀H₈F₃N₅S 287.26 Anticancer (HCT-116)
Triazolo-Thiadiazoles 3-(α-Naphthylmethylene)-6-alkyl derivatives C₁₅H₁₂N₄S 280.35 Antimicrobial

Table 2: Substituent Effects on Properties

Substituent Impact on Properties Example Compound
Propanamide Increased flexibility; potential for H-bonding with targets Target Compound
Benzamide (4-OMe) Enhanced electron density; possible π-π stacking CAS 946222-38-4
Benzamide (4-F) Higher lipophilicity; improved metabolic stability CAS 946300-23-8
Trifluoromethyl Electron-withdrawing; enhances membrane permeability Thiadiazine derivative

Biological Activity

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide is a compound belonging to the triazolothiadiazine class, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that combines triazole and thiadiazine moieties. Its molecular formula is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 250.34 g/mol. The compound's structure allows for significant pharmacological interactions due to its ability to form hydrogen bonds with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolothiadiazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles under acidic conditions.
  • Amidation : The final step involves the reaction of the triazolothiadiazine with propanoyl chloride or other acylating agents to form the desired amide.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : In vitro assays have shown that derivatives of triazolothiadiazines exhibit significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 1.1 to 18.8 µM) .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies indicate effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : The compound has shown promise in inhibiting fungal growth in various assays .

Enzyme Inhibition

The compound exhibits enzyme inhibitory properties:

  • α-Glucosidase Inhibition : It acts as a competitive inhibitor of α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption .
  • Cholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolothiadiazine derivatives:

ModificationEffect on Activity
Substitution at the 5-positionEnhances anticancer potency
Variation in alkyl chain lengthAffects enzyme inhibition efficacy
Introduction of halogensModulates antimicrobial activity

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Cancer Cell Lines : A study evaluated this compound against MCF-7 breast cancer cells and found a dose-dependent increase in apoptosis markers.
  • Antimicrobial Screening : A comprehensive screening against clinical isolates revealed that this compound could inhibit resistant strains of Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What synthetic methodologies are recommended for the multi-step synthesis of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential transformations of heterocyclic precursors, such as coupling triazole and thiazine moieties, followed by propanamide functionalization. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for triazole-thiazine cyclization .
  • Temperature control : Maintaining 60–80°C during amide bond formation minimizes side reactions .
  • Catalyst use : Triethylamine or pyridine derivatives improve nucleophilic substitution steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound during synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of triazole-thiazine fusion and propanamide connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects isotopic patterns for halogenated intermediates .
  • HPLC : Monitors reaction progress and quantifies purity (>98% for biological assays) .
  • IR spectroscopy : Identifies characteristic amide C=O stretches (~1650 cm1^{-1}) and triazole/thiazine ring vibrations .

Advanced: How should researchers approach conflicting biological activity data for this compound in different pharmacological assays?

Contradictions often arise from assay-specific variables:

  • Assay conditions : Differences in pH, solvent (e.g., DMSO vs. aqueous buffers), or serum protein binding can alter bioavailability .
  • Structural analogs : Minor substituent changes (e.g., methyl vs. chloro groups) may drastically affect target binding. Compare activity against structurally related compounds .
  • Target redundancy : Test selectivity across homologous enzymes (e.g., kinase isoforms) to rule off-target effects .
  • Dose-response curves : Use IC50_{50}/EC50_{50} values with 95% confidence intervals to assess reproducibility across studies .

Advanced: What computational modeling techniques are effective in predicting the interaction mechanisms of this compound with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding modes to enzymes (e.g., kinases, proteases) by analyzing triazole-thiazine interactions with active sites .
  • Molecular Dynamics (MD) : AMBER or GROMACS simulate ligand-protein stability, identifying key hydrogen bonds and hydrophobic contacts .
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity trends for rational design .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Advanced: How can tautomeric forms of this compound influence its spectroscopic characterization and bioactivity profiles?

  • Tautomer identification : X-ray crystallography resolves dominant tautomers (e.g., 1H vs. 2H-triazole forms), which affect dipole moments and solubility .
  • Spectroscopic evidence : 15^{15}N NMR distinguishes tautomeric shifts; IR detects NH/OH stretches in enol-keto equilibria .
  • Bioactivity impact : Tautomers may exhibit divergent binding affinities. For example, keto forms enhance hydrogen bonding with serine proteases .
  • Computational validation : DFT calculations (e.g., Gaussian) predict tautomer stability and transition states under physiological conditions .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Green solvents : Replace DMF with Cyrene® or 2-MeTHF to reduce toxicity and simplify purification .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) via response surface methodology .

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